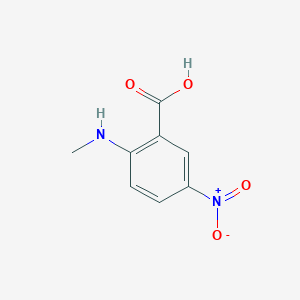

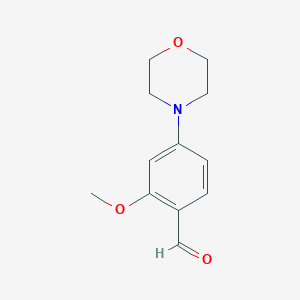

2-(Methylamino)-5-nitrobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 5-methyl-2-nitrobenzoic acid, involves nitration reactions, which are a key step in introducing nitro groups into aromatic compounds. An environmentally friendly nitration process has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid using mixtures of HNO3/Ac2O, which offers high selectivity and a green nitrating process . This suggests that similar methods could potentially be applied to the synthesis of 2-(Methylamino)-5-nitrobenzoic acid, with adaptations for the introduction of the methylamino group.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Methylamino)-5-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction. These compounds crystallize in specific space groups and exhibit intermolecular hydrogen bonding, which can significantly influence their physical properties and reactivity . The presence of amino and nitro groups can lead to the formation of hydrogen bonds, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is influenced by the presence of electron-withdrawing nitro groups, which can make the aromatic ring more susceptible to nucleophilic attack. For instance, 2-nitro-5-thiocyanatobenzoic acid can react with thiol groups to form S-cyano derivatives, and the reaction can be modulated by the addition of CN- ions . This indicates that 2-(Methylamino)-5-nitrobenzoic acid could also participate in similar reactions, with the methylamino group potentially influencing the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are affected by their molecular structure. For example, the crystal structure analysis of 5-amino-2-nitrobenzoic acid reveals that the molecules form dimers through hydrogen bonding, which could affect the melting point, solubility, and other physical properties . The presence of substituents such as the methylamino group in 2-(Methylamino)-5-nitrobenzoic acid would likely alter these properties, potentially leading to differences in reactivity and applications.

Aplicaciones Científicas De Investigación

1. Synthesis and Biological Evaluation

2-(Methylamino)-5-nitrobenzoic acid is involved in the synthesis of various nitroaromatic compounds with potential biological activities. For instance, it is a key component in synthesizing nitroaromatic carboxylic acids and semicarbazones, which have shown promising in vitro anti-leishmanial activity. The presence of the electroactive nitro group plays a crucial role in the biological activity of these compounds (Dias et al., 2015).

2. Analytical Applications in Biochemistry

This compound has also been employed in analytical biochemistry. A water-soluble aromatic disulfide derivative of 2-(Methylamino)-5-nitrobenzoic acid has been synthesized for the determination of sulfhydryl groups in biological materials, offering insights into biochemical processes involving reduced heme (Ellman, 1959).

3. Pharmaceutical Synthesis

In the pharmaceutical industry, 2-(Methylamino)-5-nitrobenzoic acid is used in the synthesis of various drugs. For example, it has been used in the preparation of Dabigatran Etexilate, an anticoagulant medication. Its transformation through various chemical processes demonstrates its versatility in drug synthesis (Guohua, 2013).

4. Role in Advanced Material Synthesis

This compound plays a role in the synthesis of advanced materials. It has been used in the preparation of various chemical compounds for potential applications in fields like nanotechnology and material science. The chemical modifications and reactions involving 2-(Methylamino)-5-nitrobenzoic acid contribute significantly to the development of new materials with unique properties (Ping, 2007).

5. Solubility and Physicochemical Studies

Understanding the solubility and physicochemical properties of 2-(Methylamino)-5-nitrobenzoic acid is crucial in various scientific applications. Research on its solubility in different solvents aids in predicting its behavior in diverse environments, which is essential for its application in chemical synthesis and pharmaceutical formulations (Hart et al., 2017).

6. Environmental and Green Chemistry

In environmental and green chemistry, this compound is used in developing environmentally friendly processes. For example, its derivatives have been synthesized through high-selectivity substrates and green nitrating processes, emphasizing the importance of sustainable practices in chemical synthesis (Mei et al., 2018).

Direcciones Futuras

While specific future directions for “2-(Methylamino)-5-nitrobenzoic acid” were not found, a study on the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties suggests that these compounds can be potential antimicrobial drugs candidate .

Mecanismo De Acción

Target of Action

It is structurally similar to β-n-methylamino-l-alanine (bmaa), a neurotoxin produced by cyanobacteria . BMAA has been found to target the olfactory bulb region .

Mode of Action

BMAA is known to cause disruption of the neurite network, formation of dendritic varicosities, and reduced cell viability . The NMDA receptor antagonist MK-801 and the metabotropic glutamate receptor antagonist MCPG have been shown to protect against BMAA-induced alterations, suggesting the importance of glutamatergic mechanisms .

Biochemical Pathways

Bmaa, a structurally similar compound, is known to affect various neuropathological mechanisms at molecular and cellular levels . It has been implicated in excitotoxicity, TAR DNA-binding protein 43 (TDP-43) translocation and accumulation, tauopathy, and other protein misincorporation and misfolding .

Pharmacokinetics

Brain BMAA levels peak within 8 hours after injection, and then decline with a half-life similar to that of plasma .

Result of Action

Bmaa, a structurally similar compound, is known to cause disruption of the neurite network, formation of dendritic varicosities, and reduced cell viability . These effects suggest potential neurotoxicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)-5-nitrobenzoic acid. For instance, BMAA degradation by ozone was found to be most effective under near-neutral pH conditions . The degradation rate was reduced in actual water compared to pure water, suggesting that the presence of other substances in the water can affect the degradation process .

Propiedades

IUPAC Name |

2-(methylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-3-2-5(10(13)14)4-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDVRYGVZMEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349141 | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Methylamino)-5-nitrobenzoic acid | |

CAS RN |

3484-33-1 | |

| Record name | 2-(Methylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-(Methylamino)-5-nitrobenzoic acid as revealed by the research?

A1: The research highlights several key structural features of 2-(Methylamino)-5-nitrobenzoic acid []:

- Planarity: The molecule is almost planar, with a root-mean-square deviation of 0.037 Å from the mean plane []. This planarity may influence its interactions with other molecules.

- Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond forms within the molecule, generating an S(6) ring motif []. This interaction could influence the molecule's conformation and stability.

- Intermolecular Interactions: In the crystal structure, the molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds, resulting in R22(8) loops []. Additionally, intermolecular N—H⋯O hydrogen bonds connect these dimers into infinite sheets []. These interactions are crucial for the crystal packing and may influence the compound's physical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)